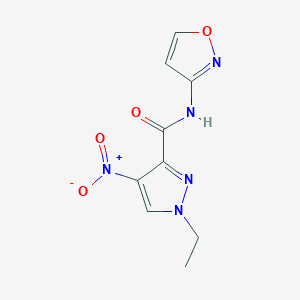
1-ethyl-4-nitro-N-(1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound under acidic conditions.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the nitrated pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, nucleophiles.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Reduction: Formation of 1-ETHYL-N-(3-ISOXAZOLYL)-4-AMINO-1H-PYRAZOLE-3-CARBOXAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
Scientific Research Applications
1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, reduction of inflammation, or modulation of signaling pathways in cells.
Comparison with Similar Compounds
1-ETHYL-N-(3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, isoxazole derivatives, and nitro-substituted compounds.
Properties
Molecular Formula |
C9H9N5O4 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
1-ethyl-4-nitro-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N5O4/c1-2-13-5-6(14(16)17)8(11-13)9(15)10-7-3-4-18-12-7/h3-5H,2H2,1H3,(H,10,12,15) |
InChI Key |
CUORWQHHEJHMJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NOC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-(4-methylphenyl)-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B10966600.png)
![2-(2,4-Difluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10966606.png)
![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10966611.png)
![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
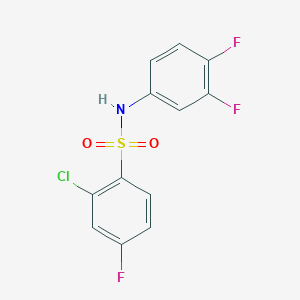
![3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10966619.png)
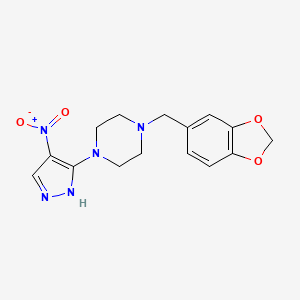
![N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
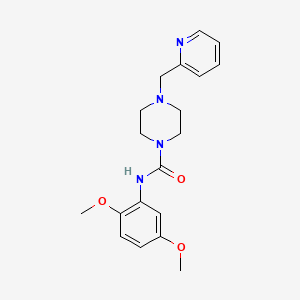
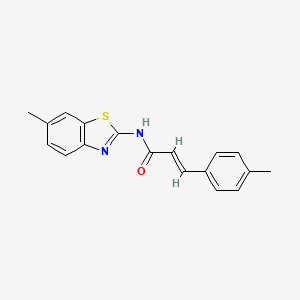
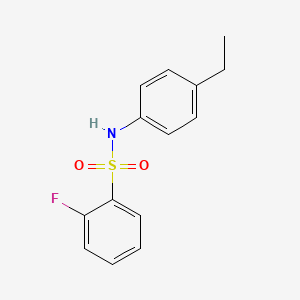

![butyl 2-chloro-5-{[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966664.png)
![(2Z,5Z)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10966667.png)
